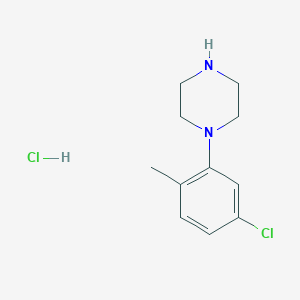

1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE HCL

Description

Contextualization within Piperazine (B1678402) Derivatives in Medicinal Chemistry

The study of 1-(5-chloro-2-methylphenyl)piperazine (B1584632) HCl is rooted in the extensive history and utility of piperazine-based compounds in medicine. The piperazine core is a foundational element in the design and discovery of new therapeutic agents.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. drugbank.comnih.gov This designation is due to its frequent appearance in the structures of biologically active compounds across a wide range of therapeutic areas. drugbank.comnih.gov The unique physicochemical properties of the piperazine moiety contribute to its widespread use in drug design. These properties include its high water solubility, basicity, and specific conformational characteristics, which can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. chemicalbook.comdrugbank.com

The two nitrogen atoms in the piperazine ring allow for versatile chemical modifications, enabling chemists to attach different pharmacophores or functional groups to modulate biological activity and physicochemical properties. nih.govnbinno.com This structural flexibility has made the piperazine scaffold a crucial building block in the development of numerous approved drugs for treating conditions ranging from cancer and bacterial infections to central nervous system disorders. chemicalbook.comdrugbank.comdrugbank.com Approximately 75% of drugs approved by the US Food and Drug Administration are nitrogen heterocycles, with piperazine being the third most common structure in this category. drugbank.com

Arylpiperazines, which feature a piperazine ring attached to an aryl group, are a major class of compounds with diverse and significant pharmacological activities. This class of molecules is a cornerstone of pharmaceutical chemistry, forming the basis of many drugs, particularly those targeting the central nervous system (CNS). wikipedia.org Arylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, making them valuable for treating neurological and psychiatric disorders. wikipedia.orggoogle.com

The pharmacological scope of arylpiperazines extends beyond the CNS. Research has demonstrated their potential as:

Anticancer Agents: Certain arylpiperazine derivatives exhibit cytotoxic effects against various tumor cell lines. nih.gov The substitution pattern on the aryl ring can significantly influence this activity.

Antimicrobial Agents: Studies have identified arylpiperazines with broad-spectrum activity against clinically relevant bacteria and fungi, highlighting their potential as a starting point for the development of new antibiotics. quickcompany.intdcommons.org

Cardiovascular Agents: Some arylpiperazines possess antihypertensive properties.

Anti-inflammatory Agents: The arylpiperazine scaffold has been incorporated into molecules designed to have anti-inflammatory effects. nih.gov

The versatility of the arylpiperazine scaffold allows for the fine-tuning of its pharmacological profile through structural modifications, making it a subject of continuous research and development. researchgate.net

Research Rationale and Scope for 1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE HCL

While specific preclinical data for this compound are not extensively published, a clear research rationale can be inferred from its structure and the known activities of closely related compounds. The compound is a known chemical entity, listed in chemical databases and with a described synthesis route, suggesting its role as a research chemical or a synthetic intermediate. chemicalbook.comuni.luncats.iochemicalbook.com

The primary rationale for investigating this specific molecule would be to explore how the substitution pattern on the phenyl ring—a chloro group at position 5 and a methyl group at position 2—modulates the pharmacological activities commonly associated with the arylpiperazine class. Research on other arylpiperazines has shown that the nature and position of substituents on the aromatic ring are critical determinants of biological activity and target selectivity. researchgate.net

The scope of research for this compound would likely encompass:

Synthesis and Characterization: The development of efficient synthesis protocols is a fundamental area of chemical research. chemicalbook.com

Pharmacological Screening: Evaluating the compound's activity across a panel of biological targets, particularly those known to interact with arylpiperazines, such as serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A), dopamine receptors (e.g., D2), and adrenergic receptors. wikipedia.orggoogle.com

Anticancer and Antimicrobial Assays: Given the established potential of arylpiperazines in these fields, screening for cytotoxic effects on cancer cell lines and inhibitory activity against various microbial strains would be a logical step. quickcompany.in

Structure-Activity Relationship (SAR) Studies: Using this compound as a reference, researchers could synthesize and test new analogues to build a comprehensive understanding of how structural modifications influence biological outcomes. This could involve altering the position of the chloro and methyl groups or introducing other substituents. nih.govresearchgate.net

Historical Perspective of Related Arylpiperazines in Preclinical Investigations

The investigation of new arylpiperazine derivatives like this compound is built upon decades of preclinical and clinical research into structurally similar compounds. The development of successful drugs from this class provides a historical framework and validates the continued exploration of new analogues.

A key example is Trazodone (B27368) , an antidepressant that features a 1-(3-chlorophenyl)piperazine (B195711) moiety. tdcommons.orgnih.gov Trazodone's development in the 1960s and its subsequent clinical use demonstrated the therapeutic potential of arylpiperazines in treating major depressive disorder. nbinno.comtdcommons.org It acts as a serotonin antagonist and reuptake inhibitor (SARI). wikipedia.org The success of Trazodone spurred further research into related structures.

Nefazodone , another antidepressant, is also a phenylpiperazine compound structurally related to Trazodone. nih.govwikipedia.org Its mechanism of action also involves antagonism of serotonin 5-HT2A receptors and weak inhibition of serotonin and norepinephrine (B1679862) reuptake. wikipedia.org Preclinical studies of Nefazodone and its metabolites, such as m-chlorophenylpiperazine (mCPP), provided deeper insights into the complex pharmacology of this chemical class. researchgate.netwikipedia.org

Another relevant compound is Mepiprazole , a tranquilizer with anxiolytic and antidepressant properties that is marketed in Spain. drugbank.comwikipedia.orgnih.gov It is a 1-(3-chlorophenyl)piperazine derivative that acts as a 5-HT2A and α1-adrenergic receptor antagonist. drugbank.comwikipedia.org The preclinical and clinical investigation of Mepiprazole further solidified the role of the chlorophenylpiperazine (B10847632) scaffold in developing CNS-active agents. drugbank.com

These historical examples, summarized in the table below, illustrate a clear and successful research trajectory for arylpiperazines. They establish a strong precedent for the preclinical investigation of novel derivatives, such as this compound, to discover agents with potentially improved efficacy, selectivity, or different pharmacological profiles.

Table 1: Related Arylpiperazine Drugs and their Primary Therapeutic Use

| Drug Name | Core Structure | Primary Therapeutic Use |

| Trazodone | 1-(3-chlorophenyl)piperazine | Antidepressant nbinno.comwikipedia.org |

| Nefazodone | Phenylpiperazine | Antidepressant nih.govwikipedia.org |

| Mepiprazole | 1-(3-chlorophenyl)piperazine | Anxiolytic, Antidepressant drugbank.comwikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGSKQPTKZSEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 5 Chloro 2 Methylphenyl Piperazine Hcl and Its Analogues

Established Synthetic Routes to 1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE (B1584632) HCL

Several traditional methods have been successfully employed for the synthesis of 1-(5-chloro-2-methylphenyl)piperazine HCl. These routes often involve direct amination, condensation reactions, or cyclization strategies.

Direct amination represents a straightforward approach to forming the N-aryl bond. One documented method involves the reaction of o-toluidine (B26562) with hydrogen chloride and chlorine in chlorobenzene (B131634). prepchem.com The resulting hydrochloride is then treated with a sodium hydroxide (B78521) solution to yield the free amine. prepchem.com A similar principle can be applied to 5-chloro-2-methylaniline (B43014).

Another approach involves the reaction between an aryl halide and piperazine (B1678402). The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for synthesizing N-arylpiperazines. mdpi.com This reaction is highly versatile and allows for the coupling of a wide range of aryl halides with piperazine. Similarly, the Ullmann-Goldberg reaction, which uses a copper catalyst, can also be employed for this transformation. mdpi.com

A specific example of direct amination involves the synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride, a key intermediate for the drug Aripiprazole. jocpr.com This process starts with the chlorination of diethanolamine (B148213) to produce bis-(2-chloroethylamine) hydrochloride, which is then condensed with 2,3-dichloroaniline. jocpr.com

Condensation reactions provide another viable route to 1-(5-chloro-2-methylphenyl)piperazine. A notable example is the reaction of 5-chloro-2-methylaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. In a specific synthesis, these reactants were refluxed in chlorobenzene with potassium iodide for 24 hours to produce 1-(5-chloro-2-methylphenyl)piperazine. chemicalbook.com This method has demonstrated high yields, reaching up to 89.0% with increased reactant dosage. chemicalbook.com

The synthesis of 5-chloro-2-methylaniline itself, a crucial precursor, can be achieved through the reduction of 4-chloro-2-nitrotoluene (B43163). guidechem.comgoogle.com One patented method describes dissolving a polysulfide in water, adding an ammonium (B1175870) salt, and then reacting it with 4-chloro-2-nitrotoluene at a controlled temperature. google.com

The formation of the piperazine ring itself is a key strategy. One such method involves the catalytic reductive cyclization of dioximes. nih.gov This process begins with the sequential double Michael addition of nitrosoalkenes to primary amines, forming bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield piperazines. nih.gov The mechanism is believed to involve the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine ring. nih.gov

Another approach is the Mn(OAc)₃ mediated oxidative radical cyclization. nih.gov This has been used to synthesize novel piperazine-dihydrofuran compounds from unsaturated diacyl and alkyl-acyl piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov

Furthermore, iridium-catalyzed N-alkylative reactions of ethanolamines have been developed for piperazine synthesis. clockss.org This can involve the homocoupling of N-benzylethanolamines or the cross-coupling of Boc-protected diethanolamines with benzylamine. clockss.org

Advanced Synthetic Methodologies Applicable to Piperazine Derivatives

More recent and advanced synthetic methods offer greater efficiency, milder reaction conditions, and broader substrate scope for the synthesis and functionalization of piperazine derivatives.

Nucleophilic substitution is a fundamental reaction for functionalizing the piperazine core. researchgate.net Aromatic nucleophilic substitution (SNAr) is particularly useful when dealing with electron-deficient (hetero)arenes. mdpi.com For instance, in the synthesis of Avapritinib, a kinase inhibitor, an SNAr reaction is used to couple N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate in high yields. mdpi.com

The piperazine nitrogen atoms act as efficient nucleophiles. researchgate.net The fundamental reactivity of piperazine is due to the 1,4-position of its nitrogen atoms, which readily participate in substitution reactions. researchgate.net

Reductive amination is a powerful and widely used method for the N-alkylation of piperazines. mdpi.com This technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. A common reducing agent for this transformation is sodium triacetoxyborohydride. mdpi.com

This method offers several advantages, including the prevention of quaternary ammonium salt formation, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net For mono-alkylation, it is often advantageous to first protect one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl). researchgate.net After the reductive amination on the unprotected nitrogen, the Boc group can be removed. researchgate.net

Reductive amination has been successfully applied in the synthesis of various pharmaceutical compounds. For example, it was used to prepare N-alkyl derivatives in the synthesis of Cariprazine and Maralixibat. mdpi.com

Catalytic Heterocylization Methods for Piperazine Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of numerous biologically active compounds. nih.gov Catalytic methods are favored for their efficiency and selectivity.

One general approach involves the catalytic reductive cyclization of dioximes. nih.gov This method utilizes primary amines and nitrosoalkenes as building blocks, which first undergo a double Michael addition to form bis(oximinoalkyl)amines. The subsequent stereoselective catalytic reductive cyclization of the oxime groups, typically using hydrogen gas with a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), yields the piperazine ring. nih.gov The reaction conditions, such as catalyst choice, hydrogen pressure, and temperature, are optimized to maximize the yield of the desired piperazine. nih.gov For instance, hydrogenation of a model dialdooxime with a 5%-Pd/C catalyst at 40 bar H₂ and 50 °C has been shown to produce the corresponding piperazine. nih.gov

Other notable catalytic methods include:

Diol-Diamine Coupling: A (pyridyl)phosphine-ligated ruthenium(II) catalyst can facilitate the coupling of diols and diamines to form piperazines. organic-chemistry.org

Palladium-Catalyzed Cyclization: A modular synthesis can be achieved by a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Wacker-type Aerobic Oxidative Cyclization: A base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles from alkenes. organic-chemistry.org

These methods provide versatile pathways to the core piperazine structure, which can then be functionalized to produce specific derivatives like 1-(5-chloro-2-methylphenyl)piperazine.

Buchwald and Suzuki Coupling Strategies for Arylpiperazine Derivatives

The formation of the aryl-piperazine bond is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The Suzuki-Miyaura coupling, while primarily for C-C bond formation, also represents a powerful tool in the broader synthesis of complex molecules that may contain the arylpiperazine scaffold.

Buchwald-Hartwig Amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. youtube.com This reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org For the synthesis of 1-(5-chloro-2-methylphenyl)piperazine, this would involve reacting 1-bromo-5-chloro-2-methylbenzene or 1-chloro-5-chloro-2-methylbenzene with piperazine.

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands are known to dramatically improve reaction efficiency by enhancing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com

Key Components of Buchwald-Hartwig Amination:

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the catalyst, promotes key reaction steps. | t-BuXPhos, SPhos, BrettPhos, tBuBrettPhos youtube.comacs.org |

| Base | Activates the amine nucleophile. | KOtBu, Cs₂CO₃, t-BuOLi acs.orgnih.gov |

| Solvent | Provides the reaction medium. | Toluene, Dioxane, THF nih.gov |

The Suzuki-Miyaura Coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new C-C bond. youtube.comlibretexts.org While not directly forming the aryl-piperazine N-C bond, it is invaluable for building more complex analogues. For instance, a precursor molecule containing a piperazine ring could be coupled with an arylboronic acid, or an arylpiperazine boronic acid could be coupled with another aryl halide to construct more elaborate structures. nih.govnih.gov The catalytic system is similar to that of the Buchwald-Hartwig reaction, typically involving a palladium source, a phosphine ligand, and a base. claremont.edu

Optimization of Reaction Conditions for Purity and Yield in this compound Synthesis

Achieving high purity and yield is critical in chemical synthesis, particularly for pharmaceutical applications. The optimization of reaction parameters for the synthesis of this compound, likely via a Buchwald-Hartwig amination, involves a systematic study of several factors. cetjournal.itaidic.it

Continuous production methods using microchannel reactors are gaining traction over traditional batch processes. cetjournal.itaidic.it These modern techniques offer superior control over reaction parameters, leading to improved safety, efficiency, and product quality. aidic.it For strong exothermic reactions, microchannel reactors can dissipate heat rapidly, preventing side reactions caused by local temperature spikes. aidic.it

Table of Parameters for Optimization:

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Reactant Molar Ratio | Affects conversion rate and formation of by-products. | The ratio of aryl halide to piperazine is varied to find the optimal balance between complete conversion and minimizing side reactions like double arylation. cetjournal.it |

| Catalyst & Ligand Loading | Impacts reaction rate and cost. | The concentration of the palladium catalyst and its ligand is minimized while maintaining an acceptable reaction time and high yield. |

| Base Selection & Amount | Crucial for amine deprotonation; can influence side reactions. | A screening of different bases (e.g., sodium tert-butoxide, potassium phosphate, cesium carbonate) is performed to identify the most effective one. nih.gov |

| Solvent Choice | Affects solubility of reactants and catalyst performance. | Various aprotic solvents like toluene, dioxane, or THF are tested. researchgate.net |

| Reaction Temperature | Influences reaction kinetics and stability of reactants/products. | The temperature is adjusted to achieve a reasonable reaction rate without causing decomposition. Reflux conditions are often employed. researchgate.net |

| Reaction Time | Determines the extent of reaction completion. | The reaction is monitored over time (e.g., by HPLC or GC) to determine the point of maximum product formation. cetjournal.it |

Upon completion of the reaction, the formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol, leading to the precipitation of the final product. nih.gov

Characterization Techniques for Synthetic Products

The unambiguous identification and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis (e.g., IR, 1H NMR, 13C NMR, LC-MS) for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. numberanalytics.comyoutube.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(5-chloro-2-methylphenyl)piperazine, one would expect to see signals corresponding to the aromatic protons, the piperazine ring protons (often as complex multiplets), and the methyl group protons (a singlet). youtube.com The integration of these signals confirms the ratio of protons in the molecule. youtube.com

¹³C NMR shows the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for the aromatic carbons, the piperazine carbons, and the methyl carbon. nih.gov The chemical shifts provide clues about the electronic environment of each carbon. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.org Key absorptions would include C-H stretching (aromatic and aliphatic), C-N stretching, and C-Cl stretching. The broad absorption typical of an amine salt (N-H⁺) in the 2400-2700 cm⁻¹ region would be a characteristic feature for the HCl salt. nih.govarcjournals.org

Mass Spectrometry (MS) , often coupled with Liquid Chromatography (LC-MS), determines the molecular weight of the compound. arcjournals.org The high-resolution mass spectrum provides the exact molecular formula. The fragmentation pattern can also offer structural clues, confirming the presence of the chloromethylphenyl and piperazine fragments. nih.gov

Expected Spectroscopic Data for 1-(5-chloro-2-methylphenyl)piperazine:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, piperazine CH₂ groups, and aryl-CH₃ group. |

| ¹³C NMR | Signals for aromatic carbons (including C-Cl and C-N), piperazine carbons, and methyl carbon. |

| IR (HCl Salt) | C-H (aromatic/aliphatic), C-N, C-Cl stretches, and a broad N-H⁺ stretch. |

| LC-MS | A molecular ion peak corresponding to the mass of the protonated free base [C₁₁H₁₅ClN₂ + H]⁺. |

Chromatographic Purity Assessment and Identification of Isomers

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. nih.gov A reverse-phase HPLC method can be developed to separate the target compound from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Isomer Identification : The synthesis of 1-(5-chloro-2-methylphenyl)piperazine could potentially lead to positional isomers if the starting materials are not pure (e.g., isomers of dichlorotoluene). HPLC and Ultra High-Performance Liquid Chromatography (UHPLC) are powerful tools for separating such closely related halogen-containing isomers. nih.gov Specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, often provide excellent resolution for halogenated compounds. nih.gov

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₁₁H₁₆Cl₂N₂ for the HCl salt). A close match between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's elemental composition and purity.

Preclinical Pharmacological Investigations of 1 5 Chloro 2 Methylphenyl Piperazine Hcl and Analogues

Receptor Binding and Ligand Affinity Studies

Arylpiperazine derivatives are known for their interactions with a variety of neurotransmitter receptors. The following subsections summarize the receptor binding profiles for m-CPP and related analogues.

The serotonergic system is a primary target for many psychoactive compounds, and arylpiperazines often exhibit complex interactions with multiple 5-HT receptor subtypes.

1-(3-chlorophenyl)piperazine (B195711) (m-CPP) has demonstrated a broad affinity for various serotonin (B10506) receptors. It binds with notable affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. mdpi.commdpi.com Studies have shown that m-CPP acts as a partial agonist at human 5-HT1A receptors. mdpi.com At the 5-HT2A receptor, m-CPP has been characterized as a partial agonist. nih.gov Its interaction with the 5-HT2C receptor is particularly strong, where it also functions as a partial agonist. nih.gov In fact, the discriminative cue of m-CPP in animal studies is primarily mediated by its activity at the 5-HT2C receptor. nih.gov Furthermore, m-CPP has been identified as an antagonist at the human 5-HT7 receptor. nih.gov It also displays a notable affinity for the serotonin transporter (SERT), with an IC50 value of 230 nM, suggesting it can inhibit serotonin reuptake. mdpi.comnih.gov

The substitution pattern on the phenyl ring of phenylpiperazines plays a crucial role in their affinity and functional activity at serotonin receptors. For instance, ortho-substitution on the phenyl ring can influence the conformational flexibility of the molecule, which in turn affects its interaction with the receptor binding pocket. Studies on various substituted phenylpiperazines have highlighted that specific conformations are preferred for activating or antagonizing the 5-HT2C receptor. nih.gov

Interactive Table: Serotonin Receptor Binding Profile of m-chlorophenylpiperazine (m-CPP)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1A | 138 | Partial Agonist | mdpi.com |

| 5-HT2A | 32.1 | Partial Agonist | nih.govnih.gov |

| 5-HT2C | 3.4 | Partial Agonist | nih.gov |

| 5-HT7 | - | Antagonist | nih.gov |

Interactions with dopamine (B1211576) receptors are a key feature of many centrally acting drugs. While m-CPP's primary targets appear to be within the serotonergic system, it does exhibit some affinity for the dopamine D2 receptor. However, its affinity for the D2 receptor is considerably lower than for the serotonin receptor subtypes. mdpi.com Docking studies of arylpiperazine derivatives have suggested that the protonated piperazine (B1678402) nitrogen and the aryl ring are key interacting elements with the D2 receptor binding site. nih.gov

Interactive Table: Dopamine Receptor Binding Profile of m-chlorophenylpiperazine (m-CPP)

| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

|---|

Arylpiperazine compounds are also known to interact with adrenergic receptors. Studies on a series of 1,4-substituted piperazine derivatives have demonstrated that these compounds can possess high affinity for α1- and α2-adrenoceptors. nih.govmdpi.com For instance, certain derivatives with a (2-methoxyphenyl)piperazine moiety have shown Ki values in the low nanomolar range for α1-adrenoceptors and exhibited potent antagonistic activity. nih.govmdpi.com

The analogue m-CPP has been shown to have affinity for both α1- and α2-adrenergic receptors. mdpi.com Its affinity for the α2-adrenergic receptor is notably higher than for the α1 subtype. mdpi.com

Interactive Table: Adrenergic Receptor Binding Profile of m-chlorophenylpiperazine (m-CPP)

| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

|---|---|---|

| α1 | >2,500 | mdpi.com |

The pharmacological profile of m-CPP extends to other neurotransmitter systems, although with lower affinity. It has been reported to have weak affinity for histamine (B1213489) H1 and muscarinic cholinergic receptors. mdpi.comnih.gov The broad receptor binding profile of arylpiperazine analogues underscores their potential for complex pharmacological effects, arising from the modulation of multiple neurotransmitter systems simultaneously.

Enzymatic Activity Modulation

Effects on Other Enzyme Systems (e.g., ATP Synthase)

Direct investigations into the effects of 1-(5-chloro-2-methylphenyl)piperazine (B1584632) HCl on ATP synthase were not found in the reviewed literature. However, the broader class of arylpiperazine derivatives has been studied for its inhibitory effects on various other enzyme systems. For instance, certain arylpiperazine derivatives have been identified as potent selective inhibitors of the Axl receptor tyrosine kinase, with compounds like SGI7079 showing dose-dependent inhibition with an IC50 of 58 nM. nih.govmdpi.com Overexpression of AXL is linked to poor patient prognosis in numerous cancers, and its inhibition may help overcome resistance to other kinase inhibitors. nih.govmdpi.com

Furthermore, different structural analogues of piperazine have been developed as inhibitors for other key enzymes in cellular processes. N-methyl-piperazine chalcones have been synthesized and evaluated for their inhibitory activity against monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are target enzymes in neurodegenerative diseases. nih.gov One such derivative demonstrated highly selective inhibition against MAO-B with an IC50 value of 0.71 μM. nih.gov Additionally, a series of aminopyrimidinyl-thiazole carboxamides, which includes a chloro-methylphenyl piperazine moiety, were identified as potent dual Src/Abl kinase inhibitors. nih.gov While ATP synthase is a critical enzyme for cellular energy metabolism and a target for some therapeutics, current research on 1-(5-chloro-2-methylphenyl)piperazine and its direct analogues has focused more on pathways related to cancer cell signaling and structure. nih.govnih.gov

In Vitro Cellular and Molecular Assays

While specific studies detailing the apoptosis induction mechanisms of 1-(5-chloro-2-methylphenyl)piperazine HCl are limited, research on related piperazine derivatives demonstrates a common capacity to induce programmed cell death in cancer cells. For example, the piperazine derivative SJ-8002 has been shown to induce apoptosis in tumor cells as part of its anti-cancer activity. nih.gov The mechanism of apoptosis induction by piperazine-containing compounds can involve the mitochondrial pathway. nih.gov One study on piperine, a different alkaloid, found that it induces apoptosis in gastric cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptosis pathway, affecting key proteins like Bcl-2, Bax, Cytochrome c, and Caspases 9 and 3. nih.gov Similarly, a Cu(II) complex derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol was confirmed to induce mitochondrial apoptosis as part of its anticancer mechanism. mdpi.com These findings suggest that a plausible mechanism for related arylpiperazine compounds could involve the intrinsic, or mitochondrial, pathway of apoptosis.

Analogues of 1-(5-chloro-2-methylphenyl)piperazine have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines. A notable analogue, T007-1, induced time-dependent downregulation of α-tubulin and β-tubulin proteins, inhibiting the growth of both HeLa (human cervical adenocarcinoma) and Hct116 (human colon colorectal carcinoma) cells. nih.gov Another class of related compounds, quinoxalinyl–piperazine derivatives, were found to inhibit the proliferation of several cancer cell lines, including those from the breast, skin, pancreas, and cervix. nih.gov

More detailed investigations were performed on piperazine-linked quinolinequinones (QQs). nih.govnih.gov These compounds were screened against the full panel of 60 human cancer cell lines by the National Cancer Institute (NCI). nih.gov The analogue QQ1, in particular, showed potent cytotoxic activity. nih.govnih.gov Further studies quantified its half-maximal inhibitory concentration (IC50) in several cell lines, demonstrating its effectiveness against renal, colon, and breast cancer cells. nih.govnih.gov

Table 1: IC50 Values of QQ1 Analogue in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| ACHN | Renal Cancer | 1.55 | nih.govnih.gov |

| HCT-116 | Colon Cancer | 4.79 | nih.gov |

| MCF7 | Breast Cancer | 3.24 | nih.gov |

A primary mechanism of action for analogues of 1-(5-chloro-2-methylphenyl)piperazine is the disruption of microtubule dynamics. nih.gov Microtubules, essential for forming the mitotic spindle during cell division, are polymers of α- and β-tubulin. nih.gov A specific analogue, T007-1, has been shown to bind directly and covalently to β-tubulin. nih.gov Fragmentation analysis revealed that T007-1 specifically attaches to the Cys-239 residue of β-tubulin. nih.gov This covalent modification leads to the degradation of tubulin heterodimers, representing a novel mechanism for tubulin inhibitors. nih.gov The binding affinity (KD) of T007-1 to tubulin was found to be significantly stronger than that of the well-known tubulin inhibitor, colchicine. nih.gov This covalent interaction effectively disrupts microtubule polymerization, leading to cell-cycle arrest and cell death. nih.govnih.gov The specificity of this action was confirmed by the fact that T007-1 did not have a degradative effect on tubulin isoforms where Cys-239 is replaced by a serine residue. nih.gov

Table 2: Binding Affinity of T007-1 Analogue to Tubulin

| Compound | Binding Affinity (KD) in μM | Reference |

|---|---|---|

| T007-1 | 0.39 ± 0.11 | nih.gov |

| Colchicine (Reference) | 4.96 ± 1.93 | nih.gov |

There is no available research from the searched results detailing studies of this compound on neurotransmission modulation specifically in primary cell cultures. However, the arylpiperazine class of compounds is widely recognized for its significant activity on central nervous system receptors, particularly serotonergic (5-HT) receptors. nih.gov A closely related compound, m-chlorophenylpiperazine (m-CPP), is known to act as a 5-HT receptor agonist. drugbank.comnih.gov In vivo studies in rats have shown that m-CPP administration leads to physiological and behavioral changes consistent with serotonergic system activation, such as increased plasma corticosterone (B1669441) levels and decreased locomotor activity. nih.gov The DrugBank database lists m-CPP as an agonist or antagonist at multiple 5-hydroxytryptamine receptor subtypes, including 2A, 2B, 2C, and others. drugbank.com These findings suggest that this compound, due to its structural similarity, may also possess activity as a modulator of serotonergic neurotransmission, though this requires direct experimental confirmation in relevant models like primary cell cultures.

In Vivo Preclinical Models of Biological Activity

While in vivo preclinical data for this compound is not specifically available, several of its analogues have demonstrated significant antitumor activity in xenograft mouse models. These studies underscore the potential of this chemical class in cancer therapy.

A dual Src/Abl kinase inhibitor, BMS-354825, which incorporates a 2-chloro-6-methyl-phenyl moiety, showed potent in vivo activity. nih.gov When administered orally in a K562 chronic myelogenous leukemia (CML) xenograft model, it resulted in complete tumor regression at multiple dose levels. nih.gov Another analogue, T115, a triazole-based compound, was tested in mouse xenograft models using human colorectal (HT-29) and prostate (PC3) cancer cells. nih.gov T115 significantly inhibited tumor growth when administered intraperitoneally. nih.gov Furthermore, the compound T138067, which acts by covalently modifying β-tubulin, was shown to be effective against multidrug-resistant (MDR) human tumor cells in mouse xenograft models. researchgate.net A copper (II) complex, designated C1, also displayed a high therapeutic efficacy, achieving a 63.5% tumor growth inhibition rate in an A549 lung cancer xenograft model. mdpi.com

Table 3: In Vivo Antitumor Activity of Selected Analogues

| Analogue Compound | Preclinical Model | Cancer Type | Observed Biological Activity | Reference |

|---|---|---|---|---|

| BMS-354825 | K562 Xenograft (Mouse) | Chronic Myelogenous Leukemia | Complete tumor regression | nih.gov |

| T115 | HT-29 & PC3 Xenograft (Mouse) | Colorectal & Prostate Cancer | Significant tumor growth inhibition | nih.gov |

| T138067 | MDR Xenograft (Mouse) | Multidrug-Resistant Tumors | Cytotoxic effects | researchgate.net |

| C1 (Cu(II) complex) | A549 Xenograft (Mouse) | Lung Cancer | 63.5% tumor growth inhibition | mdpi.com |

Assessment of Antidepressant-like Activity in Rodent Behavioral Models (e.g., Forced Swim Test)

The antidepressant potential of phenylpiperazine derivatives has been explored using established rodent behavioral models, primarily the Forced Swim Test (FST). In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Studies on analogues of 1-(5-chloro-2-methylphenyl)piperazine have yielded significant findings. For instance, the compound 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl-4-(2-methoxyphenyl)piperazine dihydrochloride (B599025) (HBK-15), a structural analogue, demonstrated potent antidepressant-like properties. In the FST, HBK-15 significantly and dose-dependently reduced immobility time in mice. plos.org It also showed efficacy in the rat FST. plos.orgnih.gov Another related phenylpiperazine derivative, 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride (HBK-14), also significantly decreased immobility time in both mice and rats subjected to the FST. plos.orgnih.gov The antidepressant-like activity of these compounds is believed to be mediated, in part, through the serotonergic system, as pretreatment with agents that deplete serotonin can antagonize their effects. plos.org

Conversely, the related compound 1-(m-Chlorophenyl)piperazine (mCPP), which has a complex profile acting on multiple serotonin receptors, exhibited depressant-like effects in the mouse FST, highlighting the nuanced structure-activity relationships within this chemical class. nih.gov

Table 1: Effect of Phenylpiperazine Analogues in the Forced Swim Test (FST)

| Compound | Animal Model | Effect on Immobility Time | Citation |

|---|---|---|---|

| HBK-15 | Mouse | Significant, dose-dependent reduction | plos.org |

| HBK-15 | Rat | Significant reduction | nih.govnih.gov |

| HBK-14 | Mouse | Significant reduction | plos.org |

| HBK-14 | Rat | Significant reduction | nih.govnih.gov |

| m-CPP | Mouse | Increased (depressant-like effect) | nih.gov |

Evaluation of Anxiolytic-like Activity in Rodent Behavioral Models (e.g., Elevated Plus Maze Test)

The anxiolytic-like properties of piperazine compounds are often evaluated in behavioral paradigms such as the Elevated Plus Maze (EPM) test and the four-plate test. The EPM is based on the natural aversion of rodents to open and elevated spaces; an anxiolytic effect is inferred from an increase in the time spent in or entries into the open arms. nih.gov

Analogues of 1-(5-chloro-2-methylphenyl)piperazine have demonstrated notable anxiolytic-like activity. The compound HBK-15 was found to possess anxiolytic-like properties in both the four-plate test in mice and the EPM test in rats. nih.govnih.gov Similarly, the analogue HBK-14 also displayed significant anxiolytic-like effects in these models. nih.govnih.gov Among the two, HBK-14 was reported to display greater anxiolytic-like activity, while HBK-15 showed stronger antidepressant-like properties. nih.govnih.gov The anxiolytic-like actions of these compounds appear to involve the serotonergic system, particularly the 5-HT1A receptor. nih.gov

It is noteworthy that other phenylpiperazine derivatives can produce contrasting effects. For example, m-CPP, a 5-HT2C partial agonist, is known to produce anxiogenic-like effects in various animal studies. nih.gov This underscores how subtle structural modifications can shift the pharmacological profile from anxiolytic to anxiogenic.

Table 2: Anxiolytic-like Activity of Phenylpiperazine Analogues in Rodent Models

| Compound | Behavioral Test | Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| HBK-15 | Four-Plate Test | Mouse | Anxiolytic-like | nih.govnih.gov |

| HBK-15 | Elevated Plus Maze | Rat | Anxiolytic-like | nih.govnih.gov |

| HBK-14 | Four-Plate Test | Mouse | Anxiolytic-like | nih.govnih.gov |

| HBK-14 | Elevated Plus Maze | Rat | Anxiolytic-like | nih.govnih.gov |

Efficacy Studies in Disease-Specific Animal Models (e.g., Mycobacterium tuberculosis Infection Models, Inflammation Models)

The therapeutic potential of piperazine-containing scaffolds has been investigated beyond neuropsychopharmacology, including in models of infectious disease and inflammation.

Mycobacterium tuberculosis Infection Models Analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold have been identified as inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov These compounds were found to inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mtb, a target that has been genetically validated. nih.gov Structure-activity relationship studies revealed that both the piperazine and isoquinoline (B145761) rings were essential for target-selective whole-cell activity against Mtb. nih.gov For example, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even while retaining activity against the isolated enzyme. nih.gov

Inflammation Models Certain piperazine derivatives have shown significant anti-inflammatory activity in preclinical models. nih.gov For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was evaluated in a carrageenan-induced pleurisy test. nih.gov In this model, the compound reduced inflammatory cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov This demonstrates that compounds containing the piperazine moiety can modulate key pathways in the inflammatory response.

Radioligand Binding Assays in Specific Brain Regions of Animal Models

Radioligand binding assays are crucial for elucidating the molecular targets of a compound by measuring its affinity for various receptors. These assays have been performed on brain tissue homogenates from animal models to characterize the receptor binding profiles of phenylpiperazine analogues.

Studies on HBK-14 and HBK-15, analogues of 1-(5-chloro-2-methylphenyl)piperazine, revealed a multimodal receptor binding profile. These compounds were found to be full antagonists at both 5-HT1A and 5-HT7 serotonin receptors. nih.gov Furthermore, they possess high to moderate affinity for other serotonergic receptors (5-HT2), adrenergic receptors (α1), and dopaminergic receptors (D2). nih.gov The affinity, represented by the inhibition constant (Ki), quantifies how strongly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity. The specific affinities of these analogues help to explain their observed antidepressant and anxiolytic-like activities. nih.gov

Table 3: Receptor Binding Affinities (Ki, nM) of Phenylpiperazine Analogues

| Receptor | HBK-14 (Ki, nM) | HBK-15 (Ki, nM) | Citation |

|---|---|---|---|

| 5-HT1A | 41 | <1 | nih.gov |

| 5-HT2A | 18 | 39 | nih.gov |

| 5-HT7 | 156 | 34 | nih.gov |

| α1-Adrenergic | 81 | 100 | nih.gov |

| D2-Dopaminergic | 179 | 114 | nih.gov |

Structure Activity Relationship Sar and Molecular Design of 1 5 Chloro 2 Methylphenyl Piperazine Hcl and Its Analogues

Impact of Phenyl Ring Substitutions on Biological Activity

Substituents on the phenyl ring of arylpiperazine compounds play a pivotal role in determining their interaction with various receptors. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can modulate binding affinity and selectivity. nih.govnih.govbg.ac.rs

The specific placement of chloro and methyl groups on the phenyl ring has a profound effect on the biological activity of arylpiperazine derivatives.

The position of the chloro substituent is a key determinant of receptor affinity and selectivity. For instance, in a series of chloro-substituted phenylethylpiperazine analogues, the compound with a chlorine at the meta-position (3-chloro) of the phenyl ring, namely 1-(3-chlorophenyl)-4-phenethylpiperazine, displayed a significantly increased affinity for the dopamine (B1211576) transporter (DAT), with greater than 160-fold selectivity for DAT over other tested sites. nih.gov In other studies, derivatives containing a 3,4-dichlorophenyl moiety showed potent cytotoxic activity against cancer cell lines, suggesting this substitution pattern is favorable for certain therapeutic applications. nih.gov A 4-chloro substitution on a phenyl ring of a sulphonamide attached to a piperazine (B1678402) core also showed effective activity in other contexts. nih.gov

The effect of methyl substitution has also been investigated. Studies on phenylpiperazine derivatives as intestinal permeation enhancers found that aliphatic substitutions, such as a methyl group, resulted in efficacy profiles comparable to the unsubstituted 1-phenylpiperazine, but with lower toxicity. nih.govresearchgate.net Specifically, 1-(4-methylphenyl)piperazine (B1266050) was identified as a potent derivative with reduced toxicity. nih.govresearchgate.net

| Compound/Derivative Class | Substitution Pattern | Key Finding | Source |

|---|---|---|---|

| Phenylethylpiperazine Analogues | 3-Chlorophenyl | High affinity and >160-fold selectivity for Dopamine Transporter (DAT). | nih.gov |

| 1,2-Benzothiazine Derivatives | 3,4-Dichlorophenyl | Potent cytotoxic activity against MCF7 cancer cells. | nih.gov |

| Phenylpiperazine Derivatives | 4-Methylphenyl | Potent permeation enhancement with lower toxicity compared to 1-phenylpiperazine. | nih.govresearchgate.net |

Substituents other than chloro and methyl groups, such as methoxy (B1213986) and nitro groups, also significantly alter the pharmacological properties of arylpiperazines. The electronic nature of these substituents is crucial; electron-donating groups like methoxy (-OMe) and electron-withdrawing groups like nitro (-NO2) can have opposing effects on receptor binding. nih.govbg.ac.rs

For dopamine D2 receptors, the introduction of an electron-donating methoxy group was found to increase binding affinity compared to the unsubstituted phenylpiperazine. nih.govbg.ac.rs Conversely, an electron-withdrawing nitro group in the meta-position decreased binding affinity. nih.govbg.ac.rs This is attributed to the role of edge-to-face interactions, which are favored in ligands with a high negative electrostatic potential in the center of the aromatic ring. nih.govbg.ac.rs Similarly, for the 5-HT1A receptor, a methoxy group at the ortho-position of the phenyl ring increases affinity. bg.ac.rs This increased affinity is not solely due to electronic effects but also because the ortho-methoxy group can form a hydrogen bond with a threonine residue (Thr 188) in the receptor's binding pocket. bg.ac.rs A methoxy group at the meta-position is too distant to form this bond, resulting in lower affinity. bg.ac.rs

Replacing the phenyl ring with a larger aryl system, such as a naphthyl group, can also enhance binding affinity at both D2 and 5-HT1A receptors. nih.govbg.ac.rsnih.gov This is explained by more favorable edge-to-face interactions. nih.govbg.ac.rs However, electron-withdrawing substituents on the phenyl ring para to the piperazine strongly reduce activity at both 5-HT1A and D2 receptors. nih.gov

| Aryl Substituent | Target Receptor | Ki (nM) | Effect on Affinity | Source |

|---|---|---|---|---|

| 2-Methoxyphenyl | 5-HT1A | 0.6 | High Affinity | nih.gov |

| Unsubstituted Phenyl | 5-HT1A | 2.8 | High Affinity | nih.gov |

| 1-Naphthyl | 5-HT1A | 2.0 | High Affinity | nih.gov |

| 2-Methoxyphenyl | Dopamine D4 | 1.3 | High Affinity | capes.gov.br |

Role of the Piperazine Ring and its Substitutions

The piperazine ring is a fundamental scaffold in this class of compounds, with its two nitrogen atoms offering opportunities for structural modification that can fine-tune pharmacological activity. nih.govresearchgate.net The protonated nitrogen of the piperazine ring is crucial for forming an ionic bond with key aspartate residues in the binding sites of receptors like the 5-HT1A and dopamine D2 receptors, which is a primary stabilizing interaction. bg.ac.rsbg.ac.rsmdpi.com

The piperazine moiety is a versatile scaffold that can be readily modified to improve biological activity. nih.govresearchgate.net Substitution at the N4-position of the piperazine ring is a common strategy to enhance affinity and selectivity for various receptors. nih.gov For example, while simple arylpiperazines have moderate selectivity for 5-HT1B receptors, adding substituents at the N4-position can significantly increase their affinity for 5-HT1A sites. nih.gov A study found that derivatives with a phthalimido or benzamido group at the end of a four-methylene unit chain attached to the N4-nitrogen displayed high affinity for 5-HT1A receptors. nih.gov

Modifications can also involve replacing the piperazine ring with other cyclic structures. In one study, replacing the piperazine ring with a piperidine (B6355638) moiety led to a significant increase in affinity for the sigma-1 (σ1) receptor while not substantially affecting affinity for the histamine (B1213489) H3 receptor, demonstrating that the basic ring structure is a key element for achieving dual H3/σ1 receptor activity. nih.gov In other cases, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity against M. tuberculosis, even though activity against the target enzyme was retained, highlighting the importance of the ring's rigidity. nih.gov Conversely, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) groups has been shown to cause a noticeable decrease in anticancer activity in certain series of compounds. nih.govtandfonline.com

| Core Structure | N4-Substituent / Modification | Target Receptor | Key Finding | Source |

|---|---|---|---|---|

| Piperazine | - (CH2)4-Phthalimide | 5-HT1A | High affinity (Ki = 0.6 nM). | nih.gov |

| Piperazine | - (CH2)4-Benzamide | 5-HT1A | High affinity (Ki = 1.0 nM). | nih.gov |

| Piperidine (vs. Piperazine) | (4-chlorophenoxy)propyl | σ1 Receptor | Piperidine increases σ1 affinity significantly (Ki = 3.64 nM) compared to piperazine (Ki = 1531 nM). | nih.gov |

| Piperazine | Various indole (B1671886) rings (via amide or methylene (B1212753) linker) | Dopamine D3 | Maintains high affinity and selectivity for D3 receptor. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of piperazine derivatives. Different enantiomers (non-superimposable mirror images) of the same compound can exhibit markedly different affinities for receptors and may even have opposing pharmacological actions. nih.govnih.gov

For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the R-(-) enantiomers displayed narcotic antagonist activity, whereas the S-(+) enantiomers did not. nih.gov This demonstrates a clear enantioselectivity where the biological function is dependent on the specific stereochemical configuration. nih.gov

Another study on dopamine D2 and D3 receptor ligands showed that the enantiomers of the most potent racemic compound exhibited differential activity. nih.gov The (-)-10e enantiomer displayed higher affinity at both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-10e enantiomer (D2 Ki = 113 nM; D3 Ki = 3.73 nM). nih.gov This highlights that a specific stereoisomer is often preferred for optimal interaction with a biological target.

Influence of Side Chain Modifications on Pharmacological Profile

Studies have shown that modifying the length of the alkyl chain can lead to a decrease in receptor affinity. For instance, in a series of dopamine D4 receptor ligands based on an N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide scaffold, elongation of the intermediate alkyl chain caused a drop in D4 receptor affinity. nih.gov In contrast, for a series of 5-HT1A ligands, a linker of four methylene units between the piperazine nitrogen and a terminal phthalimido group was found to be optimal for high affinity. nih.gov The conformation of the linker is also important; in many active compounds, the aliphatic chain adopts an antiperiplanar (zigzag) conformation. nih.gov Changing the flexibility of this side chain can also significantly alter binding affinity at target receptors. ijrrjournal.com

Length and Nature of Alkyl or Arylalkyl Side Chains

The linker connecting the core piperazine structure to other molecular fragments is a critical determinant of biological activity. Both the length and the chemical nature of these side chains can modulate receptor binding and functional outcomes.

Research on arylpiperazine derivatives has consistently shown that the length of the alkyl chain is crucial for affinity, particularly at serotonin (B10506) receptors. For instance, a propyl (three-carbon) chain is often considered optimal for high affinity at 5-HT1A receptors. nih.gov Studies on piperazine derivatives have shown that extending the alkyl chain length can sometimes lead to a decrease in affinity for certain targets, such as the histamine H₃ receptor. nih.gov In some cases, the length of the spacer has minimal effect on affinity for certain receptors, while the nature of the terminal fragment has a more pronounced impact. nih.gov

The nature of the side chain, whether it is a simple alkyl or a more complex arylalkyl group, also plays a significant role. The introduction of arylalkyl groups can lead to potent and selective ligands for various receptors. nih.gov For example, in a series of N,N-dialkyl and N-alkyl-N-aralkyl derivatives, specific substitutions were found to drive high-affinity binding to sigma-1 receptors. researchgate.net The flexibility of the molecule, often dictated by a 2-4 carbon chain linker joining two aromatic sides, is a key aspect of the structure-activity relationship for many piperazine-based compounds. researchgate.net

Table 1: Influence of Side Chain Characteristics on Biological Activity of Piperazine Analogues

| Side Chain Modification | Receptor/Target | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Propyl Chain Linker | 5-HT1A Receptor | Considered critical for high affinity. | nih.gov |

| Extension of Alkyl Linker | Histamine H₃ Receptor | Decreased affinity was observed. | nih.gov |

| Aralkyl Side Chains | Sigma Receptors | Can produce potent and selective ligands. | nih.govresearchgate.net |

| Tetramethylene Spacer | 5-HT₂A Receptor | Favorable effect on affinity compared to shorter or longer chains in some series. | nih.gov |

Incorporation of Additional Functional Groups and their Contribution to Activity

Attaching various heterocyclic groups to the basic piperazine ring has been shown to greatly potentiate antipsychotic activity. nih.gov The nature and position of these functional groups can contribute significantly to desired effects, such as anticancer or antioxidant properties. nih.gov For example, SAR studies on certain derivatives have established a hierarchy of activity based on the substituent attached to the piperazine ring, with the order being alkyl > chloro > fluoro > nitro. nih.gov

In some classes of compounds, the introduction of polar groups can be beneficial. For instance, in a series of celastrol (B190767) derivatives, the activity of compounds with a piperazine moiety was superior to those with aniline, piperidine, or morpholine, suggesting that the nitrogen atoms of piperazine may act as favorable hydrogen bond acceptors. nih.gov Conversely, substituting the piperazine ring with large or polar groups like phenyl or hydroxyl can sometimes lead to a loss of tranquilizing activity in other compound series. youtube.com The incorporation of a 4-fluorobenzyl group, along with the piperazine moiety, has been identified as a crucial combination for anticancer activity in certain ursolic acid derivatives. nih.gov

Table 2: Contribution of Functional Groups in Piperazine Analogues

| Functional Group/Modification | Context/Compound Class | Contribution to Activity | Reference(s) |

|---|---|---|---|

| Heterocyclic Groups | Antipsychotic piperazines | Potentiates antipsychotic activity. | nih.gov |

| Alkyl, Chloro, Fluoro, Nitro | Berberine derivatives | Order of anticancer activity: Alkyl > Chloro > Fluoro > Nitro. | nih.gov |

| 4-Fluorobenzyl | Ursolic acid derivatives | Identified as a crucial functional group for anticancer activity. | nih.gov |

| Polar Groups (e.g., Acyl) | Pentacyclic triterpenes | Incorporation of an acyl piperazine moiety significantly improved antitumor bioactivities. | nih.gov |

Computational and Molecular Modeling in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the biological activity of compounds like 1-(5-chloro-2-methylphenyl)piperazine (B1584632) HCl. These in silico techniques guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org This method generates predictive models by correlating physicochemical descriptors of molecules with their observed activities. scirp.orgresearchgate.net

For piperazine derivatives and related antipsychotic agents, QSAR models have been successfully developed to correlate properties like receptor binding affinity (pKi values) with various molecular descriptors. researchgate.net These descriptors can be two-dimensional (e.g., connectivity indices) or three-dimensional (e.g., steric and electrostatic fields). researchgate.netnih.gov For example, 3D-QSAR studies on piperazine derivatives have shown that electrostatic and steric factors, rather than hydrophobicity, are correlated with their antagonistic effects at certain receptors. nih.gov The established QSAR equations can then be used to predict the activity of novel, unsynthesized structures, thereby prioritizing synthetic efforts. researchgate.net This approach provides valuable insights into the factors responsible for the lipophilicity and retention of these compounds, which are crucial for their pharmacokinetic profiles. scirp.org

Homology Modeling and Docking Studies for Target Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique is crucial for understanding the specific molecular interactions that govern binding affinity and selectivity. When the experimental 3D structure of a target protein is not available, it can often be generated through a process called homology modeling, which builds a model based on the known structure of a related protein. nih.gov

Docking studies performed on arylpiperazine derivatives at various G-protein coupled receptors, such as serotonin and dopamine receptors, have provided detailed insights into their binding modes. nih.govnih.gov A key interaction frequently observed is the formation of a salt bridge or a charged-assisted hydrogen bond between the protonated nitrogen atom of the piperazine ring and a highly conserved aspartate residue in the third transmembrane helix of the receptor. nih.govnih.gov This interaction is considered crucial for stabilizing the ligand-receptor complex and enhancing binding affinity. nih.gov

Further analysis of docking poses can reveal other important interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. nih.gov These studies can rationalize observed SAR data, for instance, by showing how a larger substituent might cause a steric clash, leading to lower affinity, while another might form an additional favorable contact, enhancing binding. nih.gov

Predictive Modeling of Biological Activities (e.g., using PASS analysis)

Beyond predicting binding to a specific target, computational tools can forecast a compound's entire biological activity spectrum. PASS (Prediction of Activity Spectra for Substances) is one such tool that predicts a wide range of pharmacological effects, mechanisms of action, and potential toxicities based solely on a compound's 2D structure. nih.govyoutube.com

The PASS algorithm works by comparing the structure of a new compound to a large database of known biologically active substances and analyzing structure-activity relationships. researchgate.net For a given compound, PASS provides probabilities for it to be active (Pa) or inactive (Pi) for several thousand different types of biological activities. genexplain.com The average accuracy of these predictions is reported to be around 95%. nih.govgenexplain.com This approach is highly valuable at the early stages of drug discovery, as it can help identify potential new applications for existing compounds (drug repurposing) or highlight potential undesirable side effects of new chemical entities before significant resources are invested in their synthesis and testing. youtube.com For instance, if the Pa value for a specific activity is greater than 0.7, the likelihood of confirming that activity through experimental testing is considered high. researchgate.net

Potential Therapeutic Applications and Research Avenues

Research into Neuropsychiatric Disorders

m-CPP's primary mechanism of action involves its complex interaction with the serotonin (B10506) (5-HT) system. psychonautwiki.orgwikipedia.org It demonstrates affinity for a multitude of serotonin receptors and the serotonin transporter (SERT), positioning it as a key tool for exploring the pathophysiology of several neuropsychiatric conditions. wikipedia.orgnih.gov

The antidepressant potential of m-CPP is intrinsically linked to its role as a metabolite of trazodone (B27368) and its direct actions on the serotonergic system. ncats.iopsychonautwiki.org Research indicates that m-CPP functions as a serotonin agonist and has been studied for its antidepressant actions. ncats.ionih.gov Its mechanism involves acting as a serotonin reuptake inhibitor and a serotonin-releasing agent. wikipedia.org Chronic administration in animal models has been shown to induce changes in the density of serotonin receptor subtypes, which is a characteristic shared by many antidepressant therapies. nih.gov Specifically, long-term treatment in rats led to an increase in 5-HT1a receptor binding in the hippocampus and a significant decrease in 5-HT2 receptor binding in the cortex. nih.gov This modulation of serotonin receptors is a cornerstone of the therapeutic action of many established antidepressants. nih.gov The compound's ability to influence these specific receptors highlights its potential as a research tool for developing new antidepressant medications that target the serotonergic system. nih.gov

The exploration of m-CPP in antipsychotic research stems from its broad interaction with multiple neurotransmitter systems implicated in psychosis, including serotonin and dopamine (B1211576) pathways. nih.govnih.gov Atypical antipsychotic drugs often exhibit affinity for a range of neurotransmitter receptors beyond just dopamine D2 receptors, with serotonin receptor interaction being a key feature. nih.govnih.gov m-CPP modulates both dopamine and serotonin levels; for instance, long-term administration in rats was found to decrease dopamine levels in the hypothalamus. nih.gov

The interaction between serotonin and dopamine systems is crucial for the efficacy of many antipsychotic drugs. nih.gov All effective antipsychotics demonstrate antagonism at the D2 dopamine receptor, and many atypical antipsychotics also interact with serotonin receptors, such as 5-HT2A and 5-HT2C. nih.govmedchemexpress.com m-CPP has a notable affinity for 5-HT2C receptors, and the interplay between 5-HT2C and D2 receptor effects is considered important for antipsychotic action. wikipedia.orgmedchemexpress.com This complex receptor binding profile, which includes actions on both dopaminergic and multiple serotonergic receptors, allows researchers to use m-CPP to probe the mechanisms that could lead to the development of novel antipsychotic agents with potentially better efficacy. wikipedia.orgnih.govuri.edu

The role of m-CPP in anxiety research is complex, as it has been shown to produce both anxiogenic (anxiety-producing) and potential anxiolytic (anxiety-reducing) effects in preclinical models. nih.govnih.gov While many studies report that m-CPP induces anxiety-like responses in animal models, this effect itself makes it a valuable tool for studying the neurobiology of anxiety and for screening potential anxiolytic drugs. nih.govscirp.org For example, the anxiogenic effects of m-CPP are often used to validate new anti-anxiety treatments. scirp.org

The compound's effects are largely mediated by its potent agonist activity at 5-HT2C receptors, a key target in anxiety regulation. psychonautwiki.orgnih.govscirp.org The development of compounds that antagonize the 5-HT2C receptor has shown potential anxiolytic-like effects in animal models. nih.gov Therefore, while m-CPP itself may be anxiogenic, its use in preclinical models is instrumental in understanding the serotonergic pathways that underpin anxiety and in identifying new therapeutic targets for anxiolytic drugs. nih.govnih.govnih.gov

1-(5-chloro-2-methylphenyl)piperazine (B1584632) is a pivotal research compound for elucidating the complex functions of neurotransmitter pathways due to its broad and varied receptor binding profile. wikipedia.org It has a significant affinity for a wide array of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3, and also binds to the serotonin transporter (SERT). psychonautwiki.orgwikipedia.org Furthermore, it shows some affinity for adrenergic and norepinephrine (B1679862) transporters (NET). wikipedia.org This promiscuous binding allows scientists to study the integrated effects of modulating multiple targets simultaneously.

By observing the behavioral and neurochemical responses to m-CPP administration, researchers can infer the roles of specific receptors and pathways in various physiological and pathological processes. nih.gov For example, its ability to induce headaches and anxiety has been linked to its agonism at 5-HT2B and 5-HT2C receptors, respectively, providing direct evidence for the involvement of these receptors in these conditions. psychonautwiki.orgwikipedia.org The compound's action as both a serotonin reuptake inhibitor and releasing agent further complicates its effects, offering a model for the intricate ways in which neurotransmitter levels are regulated. wikipedia.orgnih.gov

Table 1: Receptor Binding Profile of m-CPP

| Receptor/Transporter | Affinity (Ki, nM) | Action |

|---|---|---|

| 5-HT1A | Significant Affinity | Agonist |

| 5-HT1B | Significant Affinity | Agonist |

| 5-HT1D | Significant Affinity | Agonist |

| 5-HT2A | 32.1 | Partial Agonist/Antagonist |

| 5-HT2B | 28.8 | Agonist/Antagonist |

| 5-HT2C | 3.4 | Agonist |

| 5-HT3 | Significant Affinity | Agonist/Antagonist |

| SERT | Appreciable Affinity (IC50 = 230 nM) | Inhibitor/Releasing Agent |

| α1-adrenergic | Some Affinity | - |

| α2-adrenergic | Some Affinity | - |

This table is a compilation of data from multiple sources. psychonautwiki.orgwikipedia.orgnih.gov Actions can vary based on the specific study and experimental conditions.

Research in Infectious Diseases

Beyond neuropsychiatric research, piperazine-containing compounds have been investigated for their potential in treating infectious diseases, demonstrating the versatility of this chemical scaffold.

Research into novel treatments for tuberculosis (TB) has identified the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) as a promising drug target. nih.govacs.org This enzyme is essential for the de novo synthesis of guanine (B1146940) nucleotides in Mycobacterium tuberculosis. nih.govresearchgate.net Inhibition of IMPDH blocks this critical pathway, leading to a bactericidal effect. nih.gov

While 1-(5-chloro-2-methylphenyl)piperazine itself is not the primary compound studied, its core piperazine (B1678402) structure is a key component in a class of IMPDH inhibitors. nih.govresearchgate.net Studies on related piperazine analogues have demonstrated that the piperazine ring is essential for whole-cell activity against M. tuberculosis. nih.govresearchgate.netnih.gov For example, the replacement of the piperazine ring in certain analogue series resulted in a loss of activity. nih.gov This line of research highlights the importance of the piperazine scaffold in designing new anti-tubercular agents that work through IMPDH inhibition, a mechanism distinct from current first-line TB drugs. newtbdrugs.orgmdpi.commdpi.com

Antimicrobial (Antibacterial, Antifungal) Research

The 1-(5-chloro-2-methylphenyl)piperazine moiety is a key component in the synthesis of novel antimicrobial agents. Research has demonstrated that derivatives incorporating this structure exhibit significant activity against various bacterial and fungal pathogens. researchgate.netnih.gov

Scientists have successfully synthesized and screened piperazine derivatives for both antibacterial and antifungal properties. researchgate.net One approach involves creating new molecules by combining the piperazine core with other biologically active heterocyclic systems, such as 1,3,4-thiadiazole (B1197879). mdpi.com For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed significant antibacterial activity, particularly against gram-negative bacteria like E. coli. mdpi.com Similarly, the synthesis of piperazine derivatives containing s-triazine has yielded compounds with notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net

Further studies have focused on creating piperazine-containing Schiff bases and 1,2,4-triazole (B32235) derivatives, with findings indicating that many of these compounds possess considerable antibacterial and antifungal efficacy. The versatility of the piperazine ring allows for the creation of a diverse library of compounds, which have been tested against pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. researchgate.net The N-methylpiperazinyl substituent, in particular, has been identified as a fundamental component for antifungal activity in certain classes of diarylpyrrole derivatives. nih.gov The mechanism of action for some piperazine-based agents involves targeting the bacterial cytoplasmic membrane, causing the leakage of internal components and leading to cell death. nih.gov

Research in Oncology

The piperazine scaffold is a prominent feature in the design of novel anticancer agents. Derivatives of 1-(5-chloro-2-methylphenyl)piperazine have been investigated for their ability to inhibit cancer cell growth through various mechanisms and have shown cytotoxicity against a broad spectrum of cancer cell lines.

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net Certain novel piperazine compounds have been shown to potently trigger caspase-dependent apoptosis in cancer cells. researchgate.net This process can be initiated through the intrinsic mitochondrial signaling pathway, marked by the upregulation of apoptotic marker proteins like cleaved caspase-3 and cytochrome c. researchgate.net Studies suggest that these derivatives can inhibit multiple cancer signaling pathways simultaneously, including the PI3K/AKT and Src family kinases, which contributes to their pro-apoptotic activity. researchgate.net

Another significant anticancer mechanism involves the targeting of β-tubulin. nih.gov Tubulin proteins are the building blocks of microtubules, which are essential for cell division. By binding to β-tubulin, certain agents can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. nih.gov While cryptophycins are a distinct class of molecules, their interaction with β-tubulin at a site that bridges the maytansine (B1676224) and vinca (B1221190) domains provides a model for how complex molecules can modulate tubulin structure. nih.gov The development of piperazine-based compounds that can act as tubulin polymerization inhibitors represents a promising strategy in cancer therapy.

The efficacy of piperazine derivatives has been evaluated across a wide array of human cancer cell lines. These in vitro studies are critical for determining the potency and selectivity of new compounds. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against numerous cell lines. nih.gov

Similarly, novel vindoline-piperazine conjugates have shown potent antiproliferative effects. nih.gov The growth inhibition (GI₅₀) values, which represent the drug concentration causing 50% inhibition of cell growth, have been determined for many of these compounds, with some exhibiting activity in the low micromolar or even nanomolar range. researchgate.netnih.gov

| Derivative Class | Cancer Cell Line | Reported Activity / Potency (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver (HUH7, HEPG2), Breast (MCF7, T47D), Colon (HCT-116) | Significant cell growth inhibitory activity | nih.gov |

| Novel Piperazine Derivative (C505) | Cervical (HeLa) | GI₅₀ = 0.155 µM | researchgate.net |

| Novel Piperazine Derivative (C505) | Leukemia (K562) | GI₅₀ = 0.058 µM | researchgate.net |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine Conjugate | Breast (MDA-MB-468) | GI₅₀ = 1.00 µM | nih.gov |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine Conjugate | Non-Small Cell Lung (HOP-92) | GI₅₀ = 1.35 µM | nih.gov |

Applications in Chemical Biology and Imaging

The utility of the 1-(5-chloro-2-methylphenyl)piperazine structure extends beyond direct therapeutic use into the realms of chemical biology and advanced molecular imaging.